4-fluoro-4-methylcyclohexan-1-amine
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Overview
Description
4-fluoro-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C7H14FN. It is a cyclohexane derivative where a fluorine atom and a methyl group are substituted at the fourth position, and an amine group is attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-4-methylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of azido or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
4-fluoro-4-methylcyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and resins.
Biological Studies: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 4-fluoro-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. The amine group can form hydrogen bonds with biological targets, influencing their activity. The compound may interact with enzymes, receptors, or ion channels, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-fluorocyclohexan-1-amine: Similar structure but lacks the methyl group.
4-methylcyclohexan-1-amine: Similar structure but lacks the fluorine atom.
4-chloro-4-methylcyclohexan-1-amine: Similar structure with chlorine instead of fluorine.
Uniqueness
4-fluoro-4-methylcyclohexan-1-amine is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group influences its steric and electronic properties, making it a valuable compound in various research applications .
Properties
CAS No. |
1205750-22-6 |
---|---|
Molecular Formula |
C7H14FN |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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